3-Amino-3,4-dihydro-2H-1-benzopyran-8-sulfonamide
Description
Properties
Molecular Formula |
C9H12N2O3S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
3-amino-3,4-dihydro-2H-chromene-8-sulfonamide |
InChI |
InChI=1S/C9H12N2O3S/c10-7-4-6-2-1-3-8(15(11,12)13)9(6)14-5-7/h1-3,7H,4-5,10H2,(H2,11,12,13) |
InChI Key |
AZNGTIKHZUCZSK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=CC=C2S(=O)(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-Amino-3,4-dihydro-2H-1-benzopyran-8-sulfonamide
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the benzopyran ring system followed by functionalization at the 3-position with an amino group and sulfonamide substitution at the 8-position. The key synthetic challenges include regioselective amination and sulfonamide introduction without compromising the integrity of the benzopyran scaffold.
Synthetic Routes Reported in Literature
Amination of 3,4-Dihydro-2H-1-benzopyran Derivatives
Several studies have reported the preparation of 3-amino-3,4-dihydro-2H-1-benzopyran derivatives by nucleophilic substitution or reductive amination methods starting from 3-keto or 3-halogenated benzopyran precursors.
Reductive amination approach: Starting from 3-oxo-3,4-dihydro-2H-1-benzopyran derivatives, amination is achieved by reaction with ammonia or amine sources under reducing conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation), yielding the 3-amino derivative.
Nucleophilic substitution: Halogenated benzopyrans (e.g., 3-chloro or 3-bromo derivatives) react with ammonia or amines to substitute the halogen with an amino group.
Introduction of the Sulfonamide Group at the 8-Position
The sulfonamide functionality is typically introduced by sulfonation of the aromatic ring followed by amination:
Sulfonation: Electrophilic aromatic substitution using sulfonyl chlorides (e.g., chlorosulfonic acid or sulfonyl chlorides) targets the 8-position of the benzopyran ring due to electronic and steric factors.
Amination of sulfonyl group: The sulfonyl chloride intermediate is reacted with ammonia or primary amines to form the sulfonamide.
Summary of Research Outcomes
Chemical Reactions Analysis
Types of Reactions
3-Amino-3,4-dihydro-2H-1-benzopyran-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3,4-dihydro-2H-1-benzopyran-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on energetic compounds (e.g., triazoles, pyrazoles) rather than benzopyran derivatives. However, a comparative analysis can still be inferred based on structural and functional group similarities:
Table 1: Key Properties of 3-Amino-3,4-dihydro-2H-1-benzopyran-8-sulfonamide and Analogues
Key Observations:
Functional Group Influence: The sulfonamide group in the benzopyran derivative may enhance solubility and hydrogen-bonding capacity compared to nitroamino or dinitro groups in energetic compounds .
Thermal Stability :
- Aromatic heterocycles (e.g., triazoles, pyrazoles) generally exhibit higher thermal stability than aliphatic compounds like 3,5-dinitro-3,5-diazaheptane. The benzopyran core may offer intermediate stability due to its fused aromatic system .
Application Divergence :
- Energetic compounds prioritize high nitrogen content and nitro groups for explosive performance, whereas the benzopyran-sulfonamide structure may be more suited for pharmaceutical or catalytic roles due to its polarizable groups .
Biological Activity
3-Amino-3,4-dihydro-2H-1-benzopyran-8-sulfonamide is a compound belonging to the benzopyran family, characterized by its bicyclic structure comprising a fused benzene and pyran ring. Its unique properties stem from the presence of an amino group and a sulfonamide moiety, making it a subject of interest in medicinal chemistry. This article explores the biological activities of this compound, particularly its antimicrobial, antioxidant, and potential anxiolytic properties.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H12N2O3S |
| Molecular Weight | 240.28 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Bacillus subtilis and Aspergillus niger, suggesting a potential role as an antimicrobial agent in therapeutic applications .
Table 1: Antimicrobial Activity Against Various Strains
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 32 µg/mL |
| Aspergillus niger | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. The compound demonstrated notable activity in scavenging free radicals, which is crucial for mitigating oxidative stress-related diseases.
Table 2: Antioxidant Activity Assays
| Assay Method | Inhibition Percentage (%) |
|---|---|
| DPPH Scavenging | 45.5 ± 2.1 |
| ABTS Scavenging | 38.7 ± 1.5 |
These results indicate that the compound's structural features contribute to its ability to neutralize free radicals effectively.
Anxiolytic Potential
A series of studies have explored the anxiolytic properties of derivatives of 3-Amino-3,4-dihydro-2H-1-benzopyran. Specifically, modifications in the amino substituents have been shown to enhance affinity for the 5-HT1A receptor, a target implicated in anxiety disorders. The compound (+)-9g has been identified as a full agonist at this receptor and has shown promising results in behavioral models for anxiety .
Case Study: Anxiolytic Activity of Derivative (+)-9g
In preclinical trials involving animal models, (+)-9g exhibited significant anxiolytic effects compared to control groups. The results indicated a reduction in anxiety-like behaviors as measured by established tests such as the elevated plus maze and open field test.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. Modifications to the amino group and sulfonamide moiety have been systematically studied to understand their impact on biological activity.
Table 3: Structure–Activity Relationship Insights
| Modification Type | Effect on Activity |
|---|---|
| Length of Alkyl Chain | Optimal length enhances efficacy |
| Presence of Sulfonamide | Critical for maintaining activity |
| Substituents on Amino Group | Variations can increase selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
